Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-5-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chloro-5-fluorophenyl)-2-oxopropanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
3-(2-chloro-5-fluorophenyl)-2-hydroxypropanol: A reduced derivative with an alcohol group instead of an ester group.
2-(2-chloro-5-fluorophenyl)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-tosyl-1,4-dihydro-quinoline-3,3(2H)-dicarbonitrile: A structurally related compound with additional functional groups.
Uniqueness
Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for the development of new therapeutic agents.
Properties
Molecular Formula |
C10H10ClFO3 |
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Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-4-7(12)2-3-8(6)11/h2-4,9,13H,5H2,1H3 |
InChI Key |
AZOUBBKUJVHWNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)F)Cl)O |
Origin of Product |
United States |
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